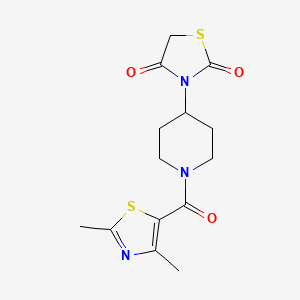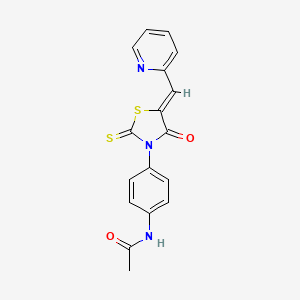
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a compound that belongs to the pyrazole class of compounds . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines as a limiting reagent of the reaction has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .
Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles can be obtained by numerous synthetic methods . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Wirkmechanismus
Target of Action
The primary targets of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively , two communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that this compound might also interact with similar protein targets, leading to its antileishmanial and antimalarial activities.
Biochemical Pathways
It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it likely affects the life cycle of the Leishmania and Plasmodium parasites, disrupting their ability to infect and proliferate within host cells.
Pharmacokinetics
The compound’s potent in vitro antileishmanial and in vivo antimalarial activities suggest that it has sufficient bioavailability to exert its effects .
Result of Action
The compound has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, similar compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in lab experiments include its potential inhibitory activity against several enzymes and its fluorescent properties that make it useful as a probe for imaging applications. However, the limitations include the need for further studies to fully understand its biochemical and physiological effects and the potential toxicity of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide. These include:
1. Further studies to understand its potential anti-inflammatory, anti-tumor, and anti-microbial activities.
2. Investigation of its potential use as a fluorescent probe for imaging applications.
3. Development of new synthesis methods to improve the yield and purity of the compound.
4. Studies to determine the toxicity of the compound and its potential use in drug development.
5. Investigation of its potential use in other fields such as catalysis and materials science.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves the reaction between 4-phenyl-1H-pyrazole-3-carboxylic acid and 2-aminoethylbenzenesulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been studied for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,17-9-5-2-6-10-17)19-11-12-20-14-16(13-18-20)15-7-3-1-4-8-15/h1-10,13-14,19H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNNUCWIOCGFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

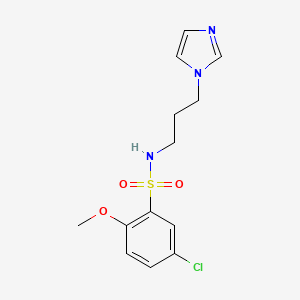
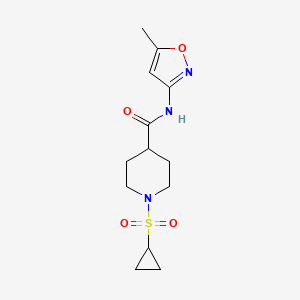
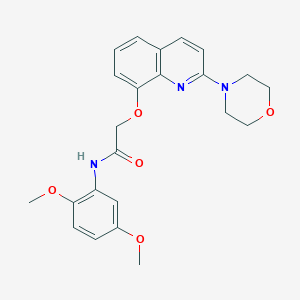
![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
![benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B2395034.png)
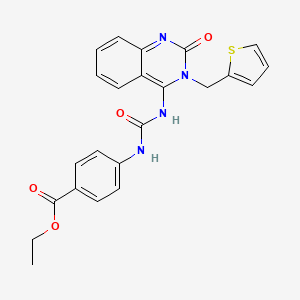
![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)but-2-ynamide](/img/structure/B2395037.png)
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
![6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2395039.png)
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
